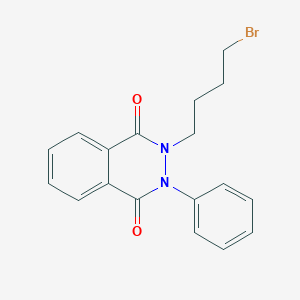![molecular formula C16H10ClN3O3 B386043 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid](/img/structure/B386043.png)
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a cyano and oxoethylidene group substituted with a 4-chlorophenyl ring. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-1-cyano-2-oxoethylidene. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinyl derivative. Finally, the benzoic acid moiety is introduced through a coupling reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and oxoethylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted hydrazinyl benzoic acids.
Scientific Research Applications
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of the cyano and oxoethylidene groups allows the compound to form strong interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-chlorophenyl)acetyl)benzoic acid
- 2-(2-(4-chlorophenyl)hydrazono)benzoic acid
- 2-(2-(4-chlorophenyl)amino)benzoic acid
Uniqueness
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid is unique due to the presence of both cyano and oxoethylidene groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H10ClN3O3 |
|---|---|
Molecular Weight |
327.72g/mol |
IUPAC Name |
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C16H10ClN3O3/c17-11-7-5-10(6-8-11)15(21)14(9-18)20-19-13-4-2-1-3-12(13)16(22)23/h1-8,19H,(H,22,23)/b20-14- |
InChI Key |
KZDCYXBVASTXDA-ZHZULCJRSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=C(/C#N)\C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B385967.png)
![1-[4-(Methylsulfonyl)phenyl]propan-1-one](/img/structure/B385969.png)

![2-(2-Furylmethylene)-10-methyl-2,10-dihydroimidazo[2,1-b]quinazoline-3,5-dione](/img/structure/B385978.png)
![(5Z)-2-benzylsulfanyl-5-[[4-(dimethylamino)phenyl]methylidene]-1H-imidazol-4-one](/img/structure/B385979.png)
![(2E)-10-methyl-2-(thiophen-2-ylmethylidene)imidazo[2,1-b]quinazoline-3,5-dione](/img/structure/B385981.png)

![2-Furaldehyde phenanthro[9,10-e][1,2,4]triazin-3-ylhydrazone](/img/structure/B385985.png)
![Ethyl 5-amino-4-(4-chlorophenyl)-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385987.png)
![Ethyl 5-amino-4-[4-(methyloxy)phenyl]-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385988.png)


